Ethanol, 2-[(3-aminophenyl)sulfonyl]-
Overview
Description
Ethanol, 2-[(3-aminophenyl)sulfonyl]-: is a chemical compound with the molecular formula C8H11NO3S. It is known for its applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of an ethanol group attached to a sulfonyl group, which is further connected to an aminophenyl group.
Scientific Research Applications
Ethanol, 2-[(3-aminophenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Safety and Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
Mechanism of Action
Target of Action
It is known that sulfonate ester derivatives of alcohols, like ethanol, 2-[(3-aminophenyl)sulfonyl]-, can replace alkyl halides in a variety of nucleophilic substitution reactions .
Mode of Action
It is known that sulfonate ester derivatives of alcohols can undergo nucleophilic substitution reactions . In these reactions, the sulfonate ester acts as a leaving group, allowing a nucleophile to replace it and form a new bond with the alcohol .
Biochemical Pathways
The compound’s potential to participate in nucleophilic substitution reactions suggests it could influence a variety of biochemical processes, depending on the specific context and the presence of appropriate nucleophiles .
Pharmacokinetics
The compound’s solubility in methanol suggests it could be absorbed and distributed in the body following administration, although the specifics would depend on factors such as dosage, route of administration, and individual patient characteristics.
Result of Action
Its potential to participate in nucleophilic substitution reactions suggests it could influence a variety of molecular and cellular processes, depending on the specific context and the presence of appropriate nucleophiles .
Action Environment
It is known that the compound should be stored under inert gas and conditions to avoid include air sensitivity . This suggests that the compound’s stability and efficacy could be influenced by factors such as exposure to air and the presence of certain gases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- typically involves the reaction of 3-nitrobenzenesulfonyl chloride with ethanolamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-[(3-aminophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Ethanol, 2-[(4-aminophenyl)sulfonyl]-: Similar structure but with the amino group in the para position.
Ethanol, 2-[(2-aminophenyl)sulfonyl]-: Similar structure but with the amino group in the ortho position.
Ethanol, 2-[(3-nitrophenyl)sulfonyl]-: Similar structure but with a nitro group instead of an amino group.
Uniqueness: Ethanol, 2-[(3-aminophenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The meta position of the amino group relative to the sulfonyl group allows for unique interactions and reactivity compared to its ortho and para analogs.
Properties
IUPAC Name |
2-(3-aminophenyl)sulfonylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASASRSMRAPYLQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063741 | |
Record name | Ethanol, 2-[(3-aminophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5246-57-1 | |
Record name | 3-(2-Hydroxyethylsulfonyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5246-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-((3-aminophenyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005246571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[(3-aminophenyl)sulfonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-[(3-aminophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-aminophenyl)sulphonyl]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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